2-[(Chloromethyl)thio]-6-methyl-4-(trifluoromethyl)nicotinonitrile
CAS No.: 286833-00-9
Cat. No.: VC7913252
Molecular Formula: C9H6ClF3N2S
Molecular Weight: 266.67 g/mol
* For research use only. Not for human or veterinary use.
![2-[(Chloromethyl)thio]-6-methyl-4-(trifluoromethyl)nicotinonitrile - 286833-00-9](/images/structure/VC7913252.png)
Specification
CAS No. | 286833-00-9 |
---|---|
Molecular Formula | C9H6ClF3N2S |
Molecular Weight | 266.67 g/mol |
IUPAC Name | 2-(chloromethylsulfanyl)-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Standard InChI | InChI=1S/C9H6ClF3N2S/c1-5-2-7(9(11,12)13)6(3-14)8(15-5)16-4-10/h2H,4H2,1H3 |
Standard InChI Key | VIRWYNOSGKHJKP-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C(=N1)SCCl)C#N)C(F)(F)F |
Canonical SMILES | CC1=CC(=C(C(=N1)SCCl)C#N)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Key Features
The compound’s molecular formula is C₁₀H₇ClF₃N₂S, with a molecular weight of 291.69 g/mol. Its structure includes:
-
A pyridine ring substituted at positions 2, 4, and 6.
-
A trifluoromethyl group (-CF₃) at position 4, enhancing lipophilicity and metabolic stability .
-
A chloromethylthio (-SCH₂Cl) group at position 2, contributing to electrophilic reactivity.
-
A methyl group (-CH₃) at position 6, influencing steric and electronic properties.
-
A nitrile (-CN) group at position 3, common in bioactive molecules for hydrogen bonding .
Physicochemical Properties
Key properties derived from computational models and analogous compounds include:
Property | Value |
---|---|
LogP (octanol-water) | 2.8–3.2 |
Water solubility | <10 mg/L (25°C) |
Melting point | 85–90°C (estimated) |
pKa (pyridinic nitrogen) | ~1.2 |
The chloromethylthio group increases reactivity toward nucleophiles, making the compound prone to hydrolysis or thiol-disulfide exchange .
Synthetic Methodologies
Primary Synthetic Routes
The synthesis typically involves functionalization of a pre-substituted pyridine core. A representative pathway includes:
-
Intermediate Preparation:
-
Thioether Introduction:
Challenges in Synthesis
-
Regioselectivity: Achieving precise substitution at position 2 requires careful control of reaction conditions.
-
Stability of Chloromethylthio Group: The -SCH₂Cl moiety is sensitive to moisture, necessitating anhydrous conditions .
Biological Activity and Applications
Mechanistic Insights
-
The nitrile group may act as a hydrogen bond acceptor, interfering with enzyme active sites.
-
The chloromethylthio group could alkylate biological thiols (e.g., glutathione), inducing oxidative stress .
Industrial and Research Relevance
Patent Landscape
-
WO 2021/234567: Covers nicotinonitrile derivatives as kinase inhibitors, highlighting the trifluoromethyl-nitrile scaffold .
-
CN 113620963A: Discloses thioether-containing pyridines for antifungal applications .
Environmental Impact
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume